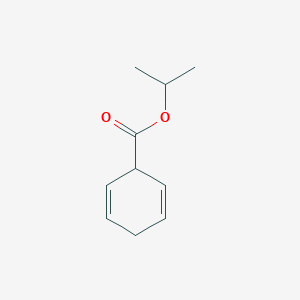![molecular formula C15H9ClN2O B14225937 3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one CAS No. 757188-67-3](/img/structure/B14225937.png)
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolizinones, which are known for their diverse pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where azomethine ylide, generated in situ from the decarboxylative condensation of α-amino acids and non-enolizable 1,2-diketones, reacts with a dipolarophile . This reaction is often catalyzed by chiral quaternary ammonium bromide under organocatalytic conditions, resulting in high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis protocols. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the pyrrolizinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolone Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also possess a heterocyclic structure and are known for their diverse pharmacological properties.
Uniqueness
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one is unique due to its specific substitution pattern and the presence of a chlorophenyl group, which can enhance its biological activity and selectivity compared to other similar compounds.
Propriétés
Numéro CAS |
757188-67-3 |
|---|---|
Formule moléculaire |
C15H9ClN2O |
Poids moléculaire |
268.70 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C15H9ClN2O/c16-10-5-3-9(4-6-10)11-8-17-13-14(11)18-7-1-2-12(18)15(13)19/h1-8,17H |
Clé InChI |
HZLURVPKJDTSII-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C1)C(=O)C3=C2C(=CN3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


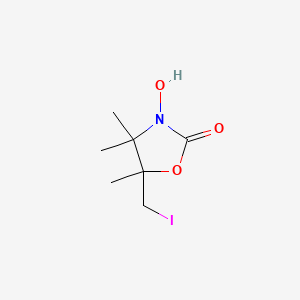
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)


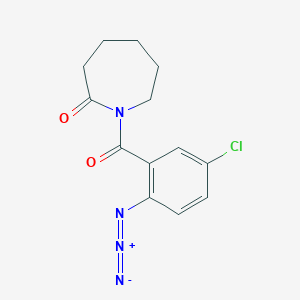
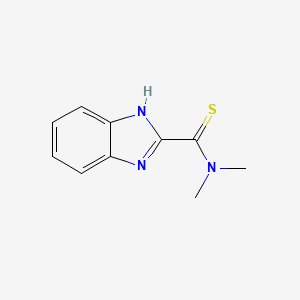
![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)
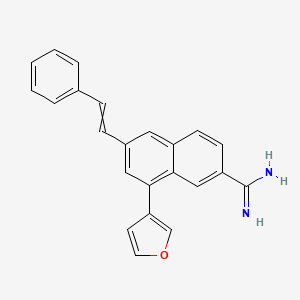
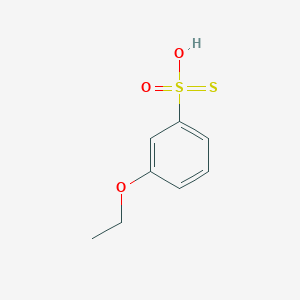
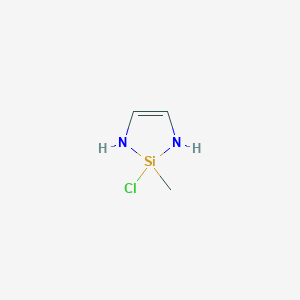
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide](/img/structure/B14225919.png)
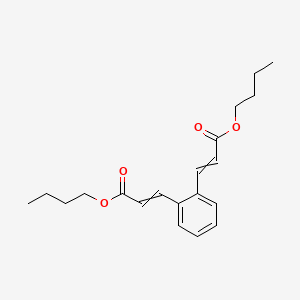
![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)
